Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride

Description

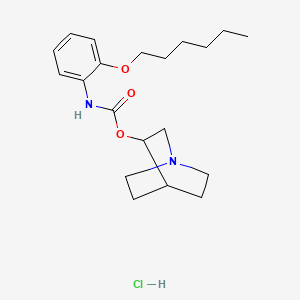

The compound Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride (hereafter referred to by its full IUPAC name) is a quinuclidine-based carbamate derivative. Its structure features:

- A carbamic acid backbone esterified to the 3-position of the 1-azabicyclo[2.2.2]octane (quinuclidine) ring.

- A 2-(hexyloxy)phenyl substituent on the carbamate group, providing lipophilicity via the hexyloxy chain.

- A monohydrochloride salt formulation, enhancing stability and solubility for pharmaceutical applications.

Properties

CAS No. |

151643-50-4 |

|---|---|

Molecular Formula |

C20H31ClN2O3 |

Molecular Weight |

382.9 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl N-(2-hexoxyphenyl)carbamate;hydrochloride |

InChI |

InChI=1S/C20H30N2O3.ClH/c1-2-3-4-7-14-24-18-9-6-5-8-17(18)21-20(23)25-19-15-22-12-10-16(19)11-13-22;/h5-6,8-9,16,19H,2-4,7,10-15H2,1H3,(H,21,23);1H |

InChI Key |

RFFZPUWEZHYYQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1NC(=O)OC2CN3CCC2CC3.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

This method involves reacting 2-(hexyloxy)phenol with a chloroformate reagent to generate an intermediate phenyl chloroformate, which is then coupled with 1-azabicyclo[2.2.2]octan-3-amine.

Key Steps:

-

Synthesis of 2-(Hexyloxy)phenol :

-

Chloroformate Preparation :

-

Carbamate Esterification :

-

Hydrochloride Salt Formation :

Example Protocol (Adapted from US7396952B2):

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Catechol + hexyl bromide, K₂CO₃, acetone, reflux | 12 h | 88% |

| 2 | 2-(Hexyloxy)phenol + triphosgene (1.1 eq), DCM, 0°C | 2 h | 92% |

| 3 | Chloroformate + 1-azabicyclo[2.2.2]octan-3-amine (1.0 eq), DCM, RT | 6 h | 78% |

| 4 | HCl gas bubbled into solution, filtered | – | 95% |

Palladium-Catalyzed Carbonylation

Methodology and Applications

This route, detailed in EP1669346A1, employs palladium catalysts to carbonylate halogenated precursors. While primarily used for carboxylic acid derivatives, adaptations for carbamates involve bromo intermediates.

Key Steps:

-

Synthesis of Bromo Precursor :

-

Hexadecyl (2-bromo-4-methylphenyl)carbamate (analogous to the target compound’s structure).

-

-

Carbonylation Reaction :

-

Acidification and Isolation :

Limitations :

Direct Amine–Isocyanate Coupling

Procedure and Considerations

This method involves reacting 2-(hexyloxy)phenyl isocyanate with 1-azabicyclo[2.2.2]octan-3-amine.

Steps :

-

Isocyanate Synthesis :

-

Coupling Reaction :

-

Salt Formation :

Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chloroformate Route | 78–95 | >98 | High yield, scalable | Requires toxic triphosgene |

| Palladium Carbonylation | 70–77 | 95–97 | Avoids halogenated intermediates | High-pressure equipment needed |

| Isocyanate Coupling | 60–65 | 90–92 | Direct amine coupling | Isocyanate handling difficulties |

Critical Reaction Parameters

Chemical Reactions Analysis

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Pharmacological Properties

-

Muscarinic Receptor Modulation :

- The compound is believed to interact with muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which plays a crucial role in cognitive functions and memory processes. Studies have shown that activation of M1 receptors can enhance synaptic plasticity and promote long-term potentiation in the hippocampus, suggesting its potential use in treating cognitive deficits associated with conditions like Alzheimer's disease .

-

Central Nervous System Effects :

- The compound may exhibit effects on neurotransmission within the central nervous system. Research indicates that mAChRs are involved in modulating gamma oscillations in the brain, which are essential for information processing and cognitive function. The ability of this compound to influence these pathways could have implications for developing treatments for neurodegenerative diseases .

Therapeutic Applications

Study 1: M1 Receptor Activation and Memory

A study investigated the role of M1 receptor activation in modulating gamma oscillations in the hippocampus. It was found that low concentrations of acetylcholine enhanced gamma oscillation power through M1 receptor activation, suggesting that compounds targeting these receptors could improve cognitive functions related to memory processing .

Study 2: Vasodilation Mechanisms

Research on muscarinic receptor subtypes indicated that M1 and M3 receptors mediate vasodilation responses in rat mesenteric arteries. This finding supports the hypothesis that carbamic acid derivatives could influence vascular tone and blood flow regulation via similar mechanisms .

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride involves its interaction with specific molecular targets. The 1-azabicyclo(2.2.2)octane core is known to interact with various receptors and enzymes in the body, modulating their activity . This interaction can affect several biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Carbamic Acid, (2-(Heptyloxy)phenyl)-, 1-Azabicyclo(2.2.2)oct-3-yl Ester, Monohydrochloride

(R)-3-Fluorophenyl-3,4,5-Trifluorobenzylcarbamic Acid 1-Azabicyclo[2.2.2]oct-3-yl Ester Monohydrochloride

- Structural Difference : Fluorinated aryl groups (3-fluorophenyl and 3,4,5-trifluorobenzyl) replace the hexyloxy-phenyl group.

- This analog is patented for urinary incontinence due to its stable crystalline form and prolonged activity .

Carbamic Acid Derivatives with Pyridazinyl-Nitrophenyl Substituents

- Example: Carbamic acid, [4-[6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]-3-pyridazinyl]-2-nitrophenyl]-, 1,1-dimethylethyl ester (CAS 855738-61-3).

- Structural Difference : A pyridazinyl-nitrophenyl group introduces aromatic heterocycles and electron-withdrawing nitro groups.

- Functional Impact : Such modifications may target specific enzyme systems (e.g., phosphodiesterases) or improve CNS penetration due to increased polarity .

Comparison with Pharmacologically Active Quinuclidine Esters

3-Quinuclidinyl Benzilate (QNB, BZ)

- Structure: Benzilic acid ester of quinuclidinol.

- Pharmacology : A potent anticholinergic agent acting on muscarinic receptors, used as a chemical warfare incapacitant.

- Contrast : Unlike the target compound, QNB lacks a carbamate group and features a bulkier benzilic acid moiety, resulting in stronger receptor binding but higher toxicity .

Revatropate (CAS 149926-91-0)

- Structure : Benzenacetic acid ester with quinuclidine and methylsulfinyl groups.

- Pharmacology : A selective muscarinic M3 receptor antagonist developed for COPD.

- Contrast : The sulfinyl and hydroxymethyl substituents in Revatropate enhance selectivity for pulmonary receptors over cardiac M2 receptors, whereas the hexyloxy group in the target compound may favor peripheral vs. central activity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Alkyl Chain Length : Increasing the alkoxy chain (hexyloxy vs. heptyloxy) marginally enhances lipophilicity but may reduce solubility, requiring salt formulations (e.g., HCl) for optimal delivery .

- Fluorination : Fluorinated analogs demonstrate superior metabolic stability and crystallinity, critical for long-acting therapeutics .

- Receptor Selectivity: Structural variations in the aryl/alkyl groups dictate receptor subtype specificity. For example, Revatropate’s sulfinyl group confers M3 selectivity, whereas QNB’s benzilic acid moiety non-selectively antagonizes all muscarinic subtypes .

Biological Activity

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-azabicyclo(2.2.2)oct-3-yl ester, monohydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structural information, mechanisms of action, and relevant research findings.

Structural Information

The compound's molecular formula is . Its structural representation can be summarized as follows:

- SMILES : CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2

- InChI : InChI=1S/C19H30N2O4/c1-2-3-4-5-12-24-18-8-6-7-17(16-18)20-19(22)25-15-11-21-9-13-23-14-10-21/h6-8,16H,2-5,9-15H2,1H3,(H,20,22)

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 351.22783 | 187.7 |

| [M+Na]+ | 373.20977 | 196.8 |

| [M+NH4]+ | 368.25437 | 193.0 |

| [M+K]+ | 389.18371 | 190.4 |

| [M-H]- | 349.21327 | 191.2 |

| [M+Na-2H]- | 371.19522 | 191.5 |

| [M]+ | 350.22000 | 189.6 |

| [M]- | 350.22110 | 189.6 |

The biological activity of carbamic acid derivatives often involves interactions with various biological targets such as enzymes and receptors. The specific activity of this compound may include:

- Enzyme Inhibition : Carbamic acid derivatives can act as inhibitors for certain enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that carbamic acid derivatives exhibit potential neuroprotective effects by modulating neurotransmitter levels in the brain. For example, studies have shown that certain derivatives can enhance acetylcholine levels, which is beneficial in conditions like Alzheimer's disease.

- Anticancer Activity : Some studies have explored the anticancer properties of carbamic acid derivatives, highlighting their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antimicrobial Properties : There is evidence suggesting that carbamic acid compounds possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.

Summary of Findings

The following table summarizes key findings from recent studies on the biological activity of carbamic acid derivatives:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high purity, and how can reaction conditions be optimized?

- Methodology: Synthesis typically involves coupling the carbamic acid derivative with the 1-azabicyclo[2.2.2]oct-3-yl moiety under anhydrous conditions. Key steps include:

- Using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to activate the carboxylic acid group.

- Maintaining a temperature of 0–5°C during esterification to minimize side reactions.

- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can the stereochemical integrity of the 1-azabicyclo[2.2.2]oct-3-yl group be confirmed?

- Analytical Techniques:

- NMR Spectroscopy: Compare - and -NMR shifts with reference data for similar azabicyclo compounds (e.g., axial vs. equatorial proton environments).

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.

- Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric purity .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Key Issues: Hydrolysis of the ester bond under humid conditions or basic pH.

- Solutions:

- Store at -20°C in airtight containers with desiccants (e.g., silica gel).

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways via LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Approach:

- Density Functional Theory (DFT): Calculate - and -NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate structural assignments.

- Dynamic NMR: Investigate conformational exchange broadening in -NMR spectra at variable temperatures (e.g., 25–60°C).

- Case Example: Discrepancies in methine proton shifts may arise from solvent polarity effects or hydrogen bonding—test in deuterated DMSO vs. CDCl3 .

Q. What experimental strategies are effective for evaluating its receptor-binding affinity in neurological targets (e.g., muscarinic or nicotinic receptors)?

- Methods:

- Radioligand Binding Assays: Use -labeled antagonists (e.g., -QNB for muscarinic receptors) to measure IC values.

- Molecular Docking: Simulate interactions with receptor homology models (e.g., AlphaFold-predicted structures) to identify critical binding residues.

- Electrophysiology: Assess functional activity in transfected HEK293 cells expressing human receptor subtypes .

Q. How does the hexyloxy substituent influence lipophilicity and pharmacokinetic properties?

- Analysis:

- HPLC-Derived LogP: Determine capacity factor (k) using a C18 column and isocratic elution (methanol/water). Compare with calculated values (e.g., ChemAxon or ACD/Labs).

- In Silico Modeling: Use QSPR (Quantitative Structure-Property Relationship) models to predict absorption and blood-brain barrier penetration.

- Findings: The hexyloxy group increases LogP by ~2 units compared to shorter alkoxy chains, enhancing membrane permeability but potentially reducing aqueous solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.